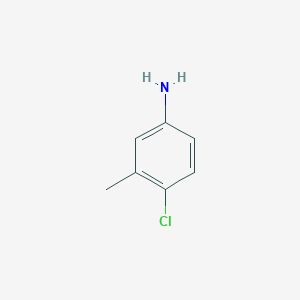

4-Chloro-3-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72329. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCTGNZNHSZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073377 | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-75-9 | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2W6L7BWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-methylaniline (CAS: 7149-75-9), a key intermediate in the synthesis of various dyes and agrochemicals. This document consolidates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for synthesis and analysis.

Core Physicochemical Data

This compound is a halogenated aniline (B41778) that typically appears as a white or colorless to yellow crystalline powder.[1] Key identifying information and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Chloro-m-toluidine, 5-Amino-2-chlorotoluene[2] |

| CAS Number | 7149-75-9 |

| Molecular Formula | C₇H₈ClN[3][4] |

| Molecular Weight | 141.60 g/mol [2] |

| InChI Key | HIHCTGNZNHSZPP-UHFFFAOYSA-N |

| SMILES | Cc1cc(N)ccc1Cl |

Table 2: Quantitative Physicochemical Properties

| Property | Value |

| Melting Point | 82-86 °C[3] |

| Boiling Point | ~230.64 °C (estimate)[3] |

| Density | ~1.1359 g/cm³ (estimate)[3] |

| Vapor Pressure | 0.0358 mmHg at 25°C[3] |

| Flash Point | 99.8 °C[3] |

| Water Solubility | Limited |

| Solubility | Soluble in Ethyl Acetate and Methanol[3] |

| pKa | ~4.08 (Predicted)[3] |

| LogP | 2.8[2] |

| Refractive Index | ~1.5880 (estimate)[3] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[5] The tube is sealed at one end.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block heater (e.g., Mel-Temp).

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[6] The melting point is reported as the range T1-T2.[6]

-

Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring the equilibrium solubility of a compound.[7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of purified water or a relevant aqueous buffer.[1] The amount of excess solid should be sufficient to ensure saturation without significantly altering the properties of the solvent.[7]

-

Equilibration: The sealed flask is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 30°C) for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1][8]

-

Phase Separation: After equilibration, the suspension is allowed to settle.[7] The solid and liquid phases are then separated by centrifugation or filtration to obtain a clear, saturated solution.[8]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with standards of known concentrations is used for accurate quantification.[8]

-

Replication: The experiment is conducted in triplicate to ensure the reproducibility of the results.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a compound's tendency to donate or accept a proton. For an amine, the pKa refers to its conjugate acid. Potentiometric titration is a precise method for its determination.[10][11]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a methanol-water mixture, to ensure complete dissolution.[10] The solution is made acidic (e.g., pH 1.8-2.0) with a standard solution of a strong acid like HCl.[12]

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer to ensure homogeneity.[12]

-

Titration: The solution is titrated by the gradual addition of a standardized strong base solution (e.g., 0.1 M NaOH).[12] The pH of the solution is recorded after each incremental addition of the titrant.[11]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[7] The inflection point of this curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.

-

Replication: The titration is performed at least in triplicate to ensure the accuracy and reliability of the pKa value.[12]

Synthesis and Analysis Workflows

Visual representations of key laboratory processes involving this compound provide a clear understanding of the logical flow from synthesis to characterization and safe handling.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. enamine.net [enamine.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

4-Chloro-3-methylaniline solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Chloro-3-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility information. Furthermore, it offers comprehensive, adaptable experimental protocols for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and development, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction to this compound

This compound (CAS No. 7149-75-9) is an aromatic amine with the molecular formula C₇H₈ClN.[1] It is a solid at room temperature and finds application as an intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in various chemical processes.

Qualitative Solubility of this compound

While precise quantitative data is scarce, the qualitative solubility of this compound in several common organic solvents has been reported. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Methanol | Soluble / Slightly Soluble[2][3][4] |

| Ethyl Acetate | Soluble[3] |

| Chloroform | Slightly Soluble[2][4] |

| Ethanol | Soluble |

| Acetone | Soluble |

It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many organic compounds, solubility tends to increase with temperature.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols are provided. These methods are standard laboratory procedures for determining the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5][6][7] It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. To ensure complete removal of solids, it is recommended to filter the supernatant through a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of this compound (82-86 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

-

Isothermal Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This method is a highly reliable technique for determining thermodynamic solubility and is particularly useful when the solute has a distinct UV-Vis absorbance spectrum.[8]

Materials:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Conical flasks with stoppers

-

Shaker bath or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Dilution:

-

After reaching equilibrium, filter the supernatant as described previously.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, this guide provides a foundation based on existing qualitative information. For precise and reliable data, it is imperative for researchers to perform experimental determinations. The detailed protocols for the gravimetric and isothermal shake-flask with UV-Vis analysis methods presented herein offer robust and adaptable procedures for this purpose. Accurate solubility data is fundamental for the successful design and optimization of processes involving this compound in research and industrial applications.

References

- 1. This compound | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7149-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-Chloro-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Chloro-3-methylaniline using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, methyl, and amino substituents on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.78 | d | ~2.3 |

| H-5 | ~7.05 | d | ~8.2 |

| H-6 | ~6.64 | dd | ~8.2, 2.3 |

| -NH₂ | ~3.7 (broad s) | s | - |

| -CH₃ | ~2.25 | s | - |

| Note: Predicted values based on typical chemical shifts of substituted anilines. Actual values may vary depending on solvent and experimental conditions. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~144.8 |

| C-2 | ~116.1 |

| C-3 (-CH₃) | ~137.2 |

| C-4 (-Cl) | ~122.9 |

| C-5 | ~130.4 |

| C-6 | ~113.8 |

| -CH₃ | ~20.5 |

| Note: Data sourced from publicly available spectral databases. Actual values may vary depending on solvent and experimental conditions. |

Experimental Protocol for NMR Analysis

A general procedure for acquiring high-quality NMR spectra of aromatic amines like this compound is as follows:[1]

-

Sample Preparation: Accurately weigh 10-20 mg of the solid this compound.[1] Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]

-

Instrument Setup: The spectra can be recorded on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.[1]

-

Acquire 16-32 scans with a relaxation delay of 1.0 second.[1]

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).[1]

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A higher concentration of the sample (50-100 mg) may be required for a good signal-to-noise ratio.

-

A longer acquisition time with a greater number of scans is typically necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3433, 3356 | N-H asymmetric and symmetric stretching |

| 3032 | Aromatic C-H stretching |

| 2920 | -CH₃ asymmetric stretching |

| 2860 | -CH₃ symmetric stretching |

| 1620 | -NH₂ scissoring (bending) |

| 1575, 1480 | Aromatic C=C stretching |

| 1450 | -CH₃ asymmetric bending |

| 1380 | -CH₃ symmetric bending |

| 1281 | Aromatic C-N stretching |

| 864, 827 | C-Cl stretching |

| 792 | C-H out-of-plane bending |

| Note: Data based on typical values for substituted anilines and published data. |

Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be ground to a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also aid in structural confirmation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing ions (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Table 4: Mass Spectral Data for this compound

| m/z | Relative Abundance | Proposed Fragment |

| 141/143 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [M - Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| Note: Data based on information from PubChem and typical fragmentation of aromatic amines.[2] |

Fragmentation Pathways

The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several pathways, including:

-

Loss of a chlorine atom: This is a common fragmentation for chloroaromatic compounds, leading to a stable aminotolyl cation.

-

Loss of a methyl radical: Cleavage of the methyl group can occur.

-

Loss of HCN: A characteristic fragmentation of anilines.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the analyte (e.g., 200).

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library spectrum for confirmation.

-

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the connectivity of the atoms in the molecule. FT-IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. The experimental protocols and data presented in this guide serve as a valuable resource for the analysis of this compound in research and industrial settings.

References

In-depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular geometry of 4-Chloro-3-methylaniline. Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure data from single-crystal X-ray diffraction studies have been reported for this compound. Consequently, this guide focuses on the theoretical molecular geometry as determined by computational methods. The primary source for this information is the peer-reviewed publication by Arjunan and Mohan in the Journal of Molecular Structure (2008), which employed ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. This document summarizes the computational methodology and presents the resulting geometric parameters.

Introduction

This compound (also known as 4-chloro-m-toluidine) is an aromatic amine of interest in various fields of chemical synthesis, including the development of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, intermolecular interactions, and biological activity. This guide aims to provide a centralized resource on the structural aspects of this molecule.

Molecular Structure and Geometry

As of the date of this publication, an experimental crystal structure for this compound has not been deposited in publicly accessible databases. Therefore, the molecular geometry is described based on theoretical calculations.

Theoretical Molecular Geometry

A detailed theoretical study of the molecular structure of this compound was performed by Arjunan and Mohan using computational chemistry methods. The optimized molecular geometry was calculated using the B3LYP/6-31G** level of theory. The following tables present the key bond lengths and bond angles derived from this computational model.

Table 1: Calculated Bond Lengths for this compound (B3LYP/6-31G ))**

| Bond | Bond Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.391 |

| C3-C4 | 1.387 |

| C4-C5 | 1.393 |

| C5-C6 | 1.390 |

| C6-C1 | 1.396 |

| C1-N7 | 1.402 |

| N7-H8 | 1.011 |

| N7-H9 | 1.011 |

| C4-Cl10 | 1.745 |

| C3-C11 | 1.510 |

| C11-H12 | 1.093 |

| C11-H13 | 1.093 |

| C11-H14 | 1.093 |

Data extracted from Arjunan, V., & Mohan, S. (2008). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline (B164923) and this compound. Journal of Molecular Structure, 892(1-3), 289-299.

Table 2: Calculated Bond Angles for this compound (B3LYP/6-31G ))**

| Angle | Bond Angle (°) |

| C2-C1-C6 | 120.3 |

| C2-C1-N7 | 119.8 |

| C6-C1-N7 | 119.9 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 119.8 |

| C2-C3-C11 | 121.1 |

| C4-C3-C11 | 119.1 |

| C3-C4-C5 | 120.2 |

| C3-C4-Cl10 | 119.7 |

| C5-C4-Cl10 | 120.1 |

| C4-C5-C6 | 119.9 |

| C1-C6-C5 | 119.8 |

| C1-N7-H8 | 113.5 |

| C1-N7-H9 | 113.5 |

| H8-N7-H9 | 113.0 |

| H12-C11-H13 | 108.4 |

| H12-C11-H14 | 108.4 |

| H13-C11-H14 | 108.4 |

Data extracted from Arjunan, V., & Mohan, S. (2008). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and this compound. Journal of Molecular Structure, 892(1-3), 289-299.

Computational Methodology

The geometric parameters presented in this guide were obtained through computational modeling as detailed in the work of Arjunan and Mohan.

Software and Basis Set

The calculations were performed using the Gaussian 03 software package. The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method with the 6-31G** basis set.

Optimization Procedure

The geometry optimization was performed without any symmetry constraints. The convergence criteria were set to the default values of the software, ensuring that a stationary point on the potential energy surface was reached. The nature of the stationary point was confirmed by frequency calculations, which showed no imaginary frequencies, indicating a true energy minimum.

Visualization of Workflow

The following diagram illustrates the logical workflow for the theoretical determination of the molecular geometry of this compound.

In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4-Chloro-3-methylaniline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, including other chlorinated anilines and toluidines, to project its thermal behavior. This document outlines key physical and chemical properties, proposes potential thermal decomposition pathways, and provides standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) that can be employed for empirical validation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior. The following table summarizes key properties based on available data.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [2] |

| Melting Point | 82-86 °C | |

| Appearance | Pale beige to dark brown solid | |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) |

Projected Thermal Stability and Degradation Profile

Projected Thermal Stability:

Based on data for other substituted anilines, the thermal decomposition of this compound is expected to initiate at temperatures above its boiling point. The presence of both a chlorine atom and a methyl group on the aromatic ring will influence the bond dissociation energies and, consequently, the onset of decomposition. It is anticipated that the primary decomposition phase will occur in the range of 250-400°C.

Projected Degradation Products:

Upon thermal decomposition, this compound is expected to break down into a variety of smaller molecules. In addition to the hazardous decomposition products listed in the table above, pyrolysis is likely to yield chlorinated and methylated aromatic and aliphatic fragments. The specific products will depend on the decomposition temperature and atmosphere.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following detailed experimental protocols for TGA-DSC and Pyrolysis-GC-MS are recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a simultaneous TGA-DSC analysis to determine the temperature and enthalpy of decomposition.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic crucible.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs.

-

From the DSC curve, identify endothermic and exothermic events, such as melting and decomposition. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each event.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the specific chemical compounds produced during the thermal degradation of this compound.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set the pyrolysis temperature to the onset of decomposition as determined by TGA (e.g., 300°C, with subsequent runs at higher temperatures if necessary).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium.

-

GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Detector: Scan range of 40-500 m/z.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations of Degradation Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed thermal degradation pathway for this compound.

Caption: Experimental workflow for TGA-DSC analysis.

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

References

4-Chloro-3-methylaniline CAS number and chemical identifiers

This technical guide provides a comprehensive overview of 4-Chloro-3-methylaniline, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, experimental protocols, and key synthetic pathways.

Chemical Identity and Identifiers

This compound is an aromatic amine and a halogenated benzene (B151609) derivative. Its core structure consists of an aniline (B41778) ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position.

A comprehensive list of its identifiers is provided in the table below.

| Identifier Type | Value |

| CAS Number | 7149-75-9[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₈ClN[1][2] |

| InChI | InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3[1][4][5] |

| InChIKey | HIHCTGNZNHSZPP-UHFFFAOYSA-N[1][4][5] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)Cl[1] |

| PubChem CID | 23536[1] |

| European Community (EC) Number | 615-298-3[1] |

| UNII | 6Q2W6L7BWZ[1] |

| Synonyms | 5-Amino-2-chlorotoluene, 4-Chloro-m-toluidine, Benzenamine, 4-chloro-3-methyl-[1][2] |

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data for this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value |

| Molecular Weight | 141.60 g/mol [1][4] |

| Appearance | White powder[2][3] |

| Melting Point | 82-86 °C[2][4] |

| Boiling Point (estimate) | 230.64 °C[2] |

| Density (estimate) | 1.1359 g/cm³[2] |

| Flash Point | 99.8 °C[2] |

| Vapor Pressure | 0.0358 mmHg at 25 °C[2] |

| pKa (Predicted) | 4.08 ± 0.10[2] |

| Solubility | Soluble in Ethyl Acetate and Methanol[2] |

Experimental Protocols

This section details relevant experimental procedures involving this compound, including its synthesis and analytical determination.

Synthesis of this compound via Catalytic Hydrogenation

A method for the preparation of this compound involves the catalytic hydrogenation of 2-chloro-5-nitrotoluene.[4] This approach is advantageous as it produces water as the primary byproduct, reducing environmental impact compared to methods using reducing agents like sodium sulfide (B99878) or iron powder.[4]

Methodology:

-

Combine 2-chloro-5-nitrotoluene, a platinum catalyst, and hydrogen in a reaction vessel.[4]

-

Maintain the reaction temperature between 85-120 °C and the pressure between 0.7-1.2 MPa.[4]

-

Allow the reduction reaction to proceed to completion, yielding this compound.[4]

Synthesis of 4-chloro-3-methylbenzonitrile (B1350899) from this compound

This compound serves as a precursor for the synthesis of other valuable organic compounds. One such example is its conversion to 4-chloro-3-methylbenzonitrile via a Sandmeyer reaction.

Methodology:

-

Diazotization:

-

Dissolve this compound (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while ensuring the temperature remains below 5 °C to form the diazonium salt.[2]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water.

-

Slowly add the previously prepared cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

-

Workup and Purification:

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.

-

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[1] This technique is suitable for purity assessment and pharmacokinetic studies.[1]

Methodology:

-

Column: Newcrom R1 or C18 HPLC column.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[1] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[1]

-

Detection: UV detection at an appropriate wavelength.

-

Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic processes involving this compound.

Caption: Synthesis of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electronic Effects of Substituents in 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The reactivity and regioselectivity of this molecule are governed by the interplay of the electronic effects of its three substituents: a chloro group, a methyl group, and an amino group. This guide provides a comprehensive analysis of these electronic effects, details its reactivity in key chemical transformations, presents relevant physicochemical and spectroscopic data, and offers detailed experimental protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7149-75-9 | [1][2][3] |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid/powder | [1][4] |

| Melting Point | 82-86 °C | [1][3] |

| Boiling Point | ~230.64 °C (estimate) | [1] |

| Density | ~1.1359 g/cm³ (estimate) | [1][5] |

| pKa | 4.08 ± 0.10 (Predicted) | [1][5] |

| Solubility | Soluble in ethyl acetate, methanol, and chloroform (B151607) (slightly) | [1][5][6] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Features | Reference |

| ¹H NMR | Spectral data available, specific shifts depend on solvent and conditions. | [7] |

| ¹³C NMR | Spectral data available, providing information on the carbon skeleton. | [8] |

| IR Spectroscopy | Data available via KBr-Pellet and ATR-IR techniques. | [2] |

| Mass Spectrometry | m/z peaks at 141 and 106 are prominent. | [2] |

| Raman Spectroscopy | Spectral data is available. | [2] |

Electronic Effects of Substituents

The reactivity of the this compound ring is a direct consequence of the combined electronic effects of the amino (-NH₂), methyl (-CH₃), and chloro (-Cl) groups. These effects, namely the inductive effect (I) and the resonance effect (R), dictate the electron density at various positions on the aromatic ring, thereby influencing the rate and regioselectivity of electrophilic aromatic substitution.

-

Amino Group (-NH₂): This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the π-system of the ring.[9] The +R effect overwhelmingly dominates, significantly increasing the electron density at the ortho and para positions, making the ring much more reactive than benzene.[9][10]

-

Methyl Group (-CH₃): This is an activating group that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.[10] It enhances the nucleophilicity of the aromatic ring.

-

Chloro Group (-Cl): This is a deactivating group. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which reduces the overall reactivity of the ring. However, it also possesses a lone pair of electrons that can be donated to the ring via a +R effect, directing incoming electrophiles to the ortho and para positions.[10]

The overall effect is that the amino group is the most influential, strongly activating the ring and directing incoming electrophiles to its ortho and para positions. The methyl group provides additional activation, while the chloro group deactivates the ring but still directs ortho/para.

Reactivity and Key Reactions

Electrophilic Aromatic Substitution

The positions for electrophilic attack are determined by the directing effects of the substituents. The -NH₂ group is the strongest director. The positions ortho to the amino group (C2 and C6) are highly activated. The para position is blocked by the chloro group. Therefore, electrophilic substitution will predominantly occur at the C2 and C6 positions.

Diazotization

A primary aromatic amine, this compound, readily undergoes diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl) at low temperatures (0-5 °C).[11][12] This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly valuable intermediate in organic synthesis. The resulting diazonium salt can be used immediately in subsequent reactions to introduce a variety of functional groups.[11][12]

Azo Coupling

The 4-chloro-3-methylbenzenediazonium salt formed from diazotization is an electrophile and can react with electron-rich aromatic compounds (such as phenols or other anilines) in azo coupling reactions.[13] This process is fundamental to the synthesis of a wide range of azo dyes. The electron-withdrawing nature of the chloro group on the diazonium salt can enhance its electrophilicity.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 7149-75-9 [sigmaaldrich.com]

- 4. This compound | 7149-75-9 [chemicalbook.com]

- 5. 7149-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 7149-75-9 [m.chemicalbook.com]

- 7. 4-Chloro-N-methylaniline(932-96-7) 1H NMR [m.chemicalbook.com]

- 8. This compound(7149-75-9) 13C NMR spectrum [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylaniline is a substituted aromatic amine with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. An in-depth understanding of its isomeric and tautomeric forms is crucial for reaction design, impurity profiling, and predicting its physicochemical and biological properties. This technical guide provides a comprehensive overview of the constitutional isomers of this compound and delves into the theoretical basis and practical investigation of its imine-enamine tautomerism. Detailed experimental protocols for the characterization and quantification of these forms are provided, along with structured data tables for easy comparison of their properties.

Introduction

Substituted anilines are foundational building blocks in organic synthesis. The precise arrangement of substituents on the aniline (B41778) ring dictates the molecule's reactivity, polarity, and potential for intermolecular interactions. This compound, a member of this class, presents a case study in the nuances of isomerism and the potential for tautomeric equilibrium. While often represented by a single structure, its chemical behavior is influenced by the presence of various constitutional isomers and the existence of less stable, transient tautomers. This guide will explore these aspects in detail.

Isomeric Forms of this compound

The molecular formula for this compound is C₇H₈ClN.[1] Several constitutional isomers exist, differing in the substitution pattern of the chlorine atom and the methyl group on the aniline ring. Understanding the distinct properties of these isomers is critical, as they may be present as impurities in the synthesis of the target compound or exhibit different biological activities.

The primary isomers of chloromethylaniline are:

-

2-Chloro-3-methylaniline

-

2-Chloro-5-methylaniline[2]

-

5-Chloro-2-methylaniline

A comparison of the key physicochemical properties of these isomers is presented in Table 1. These differences in properties, such as boiling point and density, form the basis for their separation and identification using techniques like gas chromatography.

Data Presentation: Physicochemical Properties of Chloromethylaniline Isomers

| Property | This compound | 2-Chloro-3-methylaniline | 2-Chloro-5-methylaniline | 3-Chloro-2-methylaniline | 3-Chloro-4-methylaniline | 5-Chloro-2-methylaniline |

| CAS Number | 7149-75-9 | 29027-17-6[6] | 95-81-8[2] | 87-60-5 | 95-74-9[7] | 95-79-4[8] |

| Molecular Weight ( g/mol ) | 141.60 | 141.60[6] | 141.60[2] | 141.60[3] | 141.60[9] | 141.60 |

| Melting Point (°C) | 82-86 | Not available | 29-30[10] | 2 | 25[4] | 22-26[11] |

| Boiling Point (°C) | 230.64 (estimate) | 219.8[6] | 228-230[10] | 245-249[1] | 237-238[4] | 237[8] |

| Density (g/mL) | 1.1359 (estimate) | 1.2[6] | Not available | 1.185 at 25°C | 1.167-1.2[4][5] | 1.177-1.2 at 20°C[8] |

| Refractive Index (n20/D) | 1.5880 (estimate) | Not available | Not available | 1.588 | 1.584[4] | 1.584[8] |

Note: Some values are estimates or vary between sources. All data should be confirmed with reliable reference materials.

Tautomerism in this compound

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For anilines, the relevant form of tautomerism is imine-enamine tautomerism. The commonly depicted aromatic "enamine" form is in equilibrium with one or more non-aromatic "imine" tautomers.

Imine-Enamine Tautomerism

For this compound, the equilibrium involves the migration of a proton from the exocyclic amino group to a carbon atom within the ring, with a concurrent shift of double bonds. This results in the formation of cyclohexadienimine tautomers.

Relative Stability and Equilibrium

For neutral aniline and its simple derivatives, the enamine (aromatic) tautomer is significantly more stable than the imine (non-aromatic) tautomers.[12] The loss of aromaticity in the imine forms represents a substantial energetic penalty. Computational studies on aniline have shown that the enamine form is preferred due to the strong delocalization of π-electrons.[12] The proton transfer required to form the imine tautomers destroys this aromatic stabilization.

-

Solvent: Polar solvents may stabilize the more polar tautomer.

-

pH: Protonation can alter the electronic structure and favor different forms.

-

Excited States: Photoexcitation can transiently populate less stable tautomers.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to estimate the relative Gibbs free energies of the tautomers and predict the equilibrium constant.[13] For aniline, the energy difference between the N-protonated and C-protonated forms (related to the tautomeric equilibrium) is calculated to be small, suggesting that environmental factors can influence their relative populations.[14][15]

Experimental Protocols

The investigation of isomeric and tautomeric forms of this compound requires a combination of separation and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile isomers.[16][17]

Methodology:

-

Sample Preparation:

-

Prepare a standard mixture of the chloromethylaniline isomers of interest at a known concentration (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

-

Prepare the unknown sample by dissolving it in the same solvent.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass selective detector (MSD).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically suitable for separating aromatic isomers. A 30 m x 0.25 mm I.D., 0.25 µm film thickness column is a common choice.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C. The program should be optimized to achieve baseline separation of the isomers.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-300.

-

-

Data Acquisition and Analysis:

-

Inject the standard mixture to determine the retention time and mass spectrum of each isomer.

-

Inject the unknown sample under the same conditions.

-

Identify the isomers in the unknown sample by comparing their retention times and mass spectra to the standards.

-

Quantify the isomers by integrating the peak areas of their characteristic ions and comparing them to a calibration curve generated from the standards.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism Studies

NMR spectroscopy is a primary tool for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[19][20]

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire ¹³C and ¹⁵N NMR spectra if necessary for unambiguous assignments.

-

Perform variable temperature NMR experiments to investigate the thermodynamics of the equilibrium.[21]

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the aromatic enamine form will show characteristic signals in the aromatic region. The imine tautomers, if present in detectable amounts, would exhibit signals in the olefinic region and different NH proton signals.

-

Due to the expected low concentration of the imine tautomer, its signals may not be observable under standard conditions. Advanced NMR techniques or computational support may be necessary for their detection and characterization.

-

If distinct signals for each tautomer are observed, the equilibrium constant (KT) can be determined by integrating the signals corresponding to each form.[22] The mole fractions can be calculated from these integrals.

-

UV-Vis Spectroscopy for Investigating Tautomeric Equilibria

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10⁻⁵ M) in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record the absorption spectrum of the sample in each solvent over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

The aromatic enamine form is expected to have a strong π→π* transition. The non-aromatic imine tautomers would have different absorption maxima and molar absorptivities.

-

Changes in the shape and position of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

While direct quantification can be challenging without the spectra of the pure tautomers, solvatochromic studies can provide qualitative and semi-quantitative information about the influence of the environment on the equilibrium.[25]

-

Conclusion

This compound serves as an important case study for the principles of isomerism and tautomerism in substituted aromatic amines. While it predominantly exists as the aromatic enamine form, a comprehensive understanding of its chemistry requires consideration of its constitutional isomers and the potential for imine-enamine tautomerism. The experimental protocols outlined in this guide provide a framework for the separation, identification, and characterization of these different forms. For drug development professionals and researchers, such detailed molecular-level knowledge is indispensable for controlling chemical processes, ensuring product purity, and ultimately, for the rational design of new chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemeo.com [chemeo.com]

- 3. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-4-METDYLANILINE - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Chloro-3-methylaniline | 29027-17-6 | Benchchem [benchchem.com]

- 7. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]

- 8. 5-Chloro-2-methylaniline | 95-79-4 [chemicalbook.com]

- 9. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-methylaniline 99 95-81-8 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. benchchem.com [benchchem.com]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 21. cores.research.asu.edu [cores.research.asu.edu]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 24. researchgate.net [researchgate.net]

- 25. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Reduction of 2-chloro-5-nitrotoluene to 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 2-chloro-5-nitrotoluene (B86962) to its corresponding amine, 4-chloro-3-methylaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical literature and are intended for use by trained professionals in a controlled laboratory setting.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, each with distinct advantages regarding yield, selectivity, cost, and environmental impact. The most common and effective methods include catalytic hydrogenation and metal-acid reductions.

Chemical Reaction:

Data Presentation: Comparison of Reduction Methodologies

The selection of a reduction method depends on factors such as substrate compatibility, available equipment, and desired scale. The following table summarizes various approaches for the reduction of 2-chloro-5-nitrotoluene and similar aromatic nitro compounds.

| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield | Notes |

| Catalytic Hydrogenation | H₂, Platinum (Pt) catalyst | Not specified | 85–120 | 0.7–1.2 | Not specified | High | Effective for clean conversion; requires specialized high-pressure hydrogenation equipment.[1] |

| Catalytic Hydrogenation | H₂, Pd-Fe/C catalyst | Alcohol or Alcohol-Water | 25–100 | 0.2–3.0 | Not specified | >99.9% | High selectivity and catalyst can be recycled.[2] Applicable to the isomer 2-chloro-4-nitrotoluene. |

| Metal-Acid Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | Water, Hexafluoroisopropanol | 20 (Room Temp) | Atmospheric | 30 min | 83% | A classic, cost-effective method.[3][4] The workup can sometimes be cumbersome. |

| Metal-Acid Reduction | Tin (Sn), Hydrochloric Acid (HCl) | Not specified | Not specified | Atmospheric | Not specified | High | A traditional method effective for many nitroarenes.[5][6] |

| Borohydride Reduction | Sodium Borohydride (NaBH₄), NiCl₂·6H₂O (catalyst) | Acetonitrile (CH₃CN), Water | Room Temp | Atmospheric | 5-20 min | High | A mild and rapid method, avoiding high pressures and harsh acids.[7] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using a Platinum Catalyst

This protocol is adapted from established procedures for the catalytic hydrogenation of substituted nitroaromatics and is suitable for producing high-purity this compound.[1]

Materials:

-

2-chloro-5-nitrotoluene

-

Platinum-based catalyst (e.g., Pt/C, 5 wt%)

-

Ethanol (B145695) or other suitable solvent

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation reactor (Parr apparatus or similar)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In the reactor vessel, combine 2-chloro-5-nitrotoluene (1.0 eq) and a suitable solvent such as ethanol. Add the platinum catalyst (typically 0.5-2 mol%).

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the target pressure (0.7–1.2 MPa).[1] Begin stirring and heat the mixture to the desired temperature (85–120 °C).[1]

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Removal: Purge the reactor with an inert gas. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or recrystallization if necessary.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This method is a classic and robust procedure for nitro group reduction that does not require specialized pressure equipment.[3][4][8]

Materials:

-

2-chloro-5-nitrotoluene

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH) solution

-

Ethyl Acetate or other extraction solvent

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel, beakers, and flasks

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrotoluene (1.0 eq), iron powder (3-5 eq), and a solvent like ethanol or aqueous acetic acid.

-

Acid Addition: With vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is often exothermic, so cooling with an ice bath may be necessary to control the temperature.

-

Reaction: After the initial exotherm subsides, heat the mixture to reflux (typically 60-80°C) and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a solution of sodium hydroxide to neutralize the excess acid and precipitate iron salts. Be cautious as foaming (CO₂ evolution) may occur. The final pH should be basic (pH 8-9).

-

Extraction: Filter the mixture to remove iron salts, washing the solid cake with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with the same organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography.[3]

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and a generalized workflow for the metal-acid reduction protocol.

Caption: Chemical reduction of 2-chloro-5-nitrotoluene.

Caption: Workflow for Metal-Acid Reduction Protocol.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-chloro-5-nitrotoluene : This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation and may cause damage to organs through prolonged exposure.[9] Avoid creating dust.[9]

-

This compound : The product is toxic if swallowed, in contact with skin, or inhaled. Handle with extreme care.[10]

-

Acids and Bases : Concentrated hydrochloric acid, sodium hydroxide, and sodium carbonate are corrosive. Handle with care to avoid skin and eye contact. Neutralization procedures should be performed slowly to control any exothermic reactions and gas evolution.

-

Catalytic Hydrogenation : This process involves flammable hydrogen gas under high pressure and should only be performed by personnel trained in high-pressure reactions using certified equipment. Ensure the system is free of leaks and that all oxygen has been removed before introducing hydrogen.

-

Waste Disposal : Dispose of all chemical waste, including solvents, catalysts, and aqueous layers, according to institutional and local environmental regulations.[11]

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 3. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

Application Notes and Protocols for the Industrial Scale Synthesis of 4-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the industrial-scale synthesis of 4-Chloro-3-methylaniline, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The described methodology focuses on a two-step process: the synthesis of the precursor 2-chloro-5-nitrotoluene (B86962) via chlorination of m-nitrotoluene, followed by the catalytic hydrogenation of the intermediate to yield the final product. This process is presented as a robust, efficient, and environmentally conscious alternative to older methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a crucial building block in organic synthesis. Its industrial production requires a process that is not only high-yielding and cost-effective but also adheres to stringent safety and environmental regulations. The traditional methods for the reduction of nitroaromatics, such as using sodium sulfide (B99878) or iron powder, generate significant amounts of hazardous waste.[1] The protocol detailed herein employs a catalytic hydrogenation pathway, which offers a cleaner and more efficient synthesis route, with water as the primary byproduct.[1]

Overall Synthesis Pathway

The industrial synthesis of this compound is predominantly a two-stage process. The first stage involves the regioselective chlorination of m-nitrotoluene to produce 2-chloro-5-nitrotoluene. The second, and final, stage is the catalytic hydrogenation of this intermediate to afford the desired this compound.

Caption: Overall synthesis workflow for this compound.

Stage 1: Synthesis of 2-Chloro-5-nitrotoluene

The precursor, 2-chloro-5-nitrotoluene, is synthesized via the catalytic chlorination of m-nitrotoluene. This reaction's selectivity is crucial for the purity of the final product.

Experimental Protocol

-

Reactor Setup: A glass-lined or similar corrosion-resistant industrial reactor equipped with a mechanical stirrer, a gas inlet for chlorine, a temperature control system, and a tail gas absorption unit is required.

-

Charging the Reactor: The reactor is charged with m-nitrotoluene and a catalytic amount of a transition metal or its salt, such as iron powder.

-

Reaction Conditions: The mixture is stirred and heated to a temperature between 40-65°C.[2] Gaseous chlorine is then introduced into the reactor. The reaction temperature is maintained within this range throughout the chlorination process.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) analysis of aliquots. The introduction of chlorine is stopped when the concentration of the starting material, m-nitrotoluene, is less than 1%.[2] The reaction time is typically between 5 to 7 hours.[2]

-